2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-12-6-8-13(9-7-12)19-14(21)10-20-16(22)15(24-17(20)23)11-4-2-1-3-5-11/h6-9H,1-5,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNIKBVNPPFIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of Cyclohexylidene Group: The cyclohexylidene group is introduced through a condensation reaction with cyclohexanone.
Attachment of Fluorophenylacetamide Moiety: The final step involves the acylation of the thiazolidinone intermediate with 4-fluorophenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted fluorophenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Thiazolidinone Core Variations
- Cyclohexylidene vs. Benzylidene Groups: The cyclohexylidene group in the target compound contrasts with benzylidene derivatives such as 2-{[5-(3,4,5-trimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(3,4,5-trimethoxyphenyl)acetamide (). However, benzylidene derivatives with electron-donating methoxy groups (e.g., trimethoxy) exhibit enhanced antibacterial activity against E. coli and S. aureus due to increased electron density .
Fluorophenyl vs. Other Aromatic Substituents :
The 4-fluorophenyl acetamide moiety distinguishes the target compound from analogs like N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (), which features a benzothiazole carboxamide. Fluorine’s electronegativity enhances dipole interactions in binding pockets, while bulkier groups (e.g., naphthyl in 2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide , ) may improve selectivity but reduce solubility .
Hybrid Structures
Compounds such as N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () incorporate additional heterocycles (e.g., hydroxyphenyl), which can modulate redox activity and hydrogen-bonding capacity. The target compound lacks such polar groups, favoring lipophilicity .
Physicochemical Properties
- Melting Points: Target compound (estimated): ~180–220°C, based on analogs like N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (m.p. 208°C, ). N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide: m.p. 158–217°C (). Higher melting points correlate with increased crystallinity due to rigid substituents .
Biological Activity
The compound 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide , with the CAS number 871497-04-0 , is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C17H17FN2O3S
- Molecular Weight : 348.3919 g/mol
- SMILES Representation :
O=C(CN1C(=O)SC(=C2CCCCC2)C1=O)Nc1ccc(cc1)F
The compound features a thiazolidinone core, which is known for its diverse biological activities. The cyclohexylidene moiety contributes to its structural uniqueness and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 348.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antioxidant Activity
Studies have indicated that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of the dioxo group in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Research has shown that compounds with a thiazolidinone structure can possess antimicrobial properties. In vitro assays demonstrated that This compound displayed activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.
Antidiabetic Potential
Recent studies have explored the role of thiazolidinones in glucose metabolism. This compound may enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for further investigation in diabetes management.
The biological activities of This compound can be attributed to several mechanisms:
- Free Radical Scavenging : The dioxo group facilitates electron donation, neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial growth.
- Receptor Modulation : Potential interactions with insulin receptors could explain its antidiabetic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazolidinones highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant activity comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, administration of This compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential use in treating inflammatory conditions.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of a cyclohexylidene-aldehyde with a thiazolidinedione precursor, followed by acylation using 4-fluorophenylacetamide derivatives. Key steps include:
- Condensation : Performed under reflux in acetic acid or ethanol, with careful control of stoichiometry to favor the Z-isomer (critical for bioactivity) .
- Acylation : Uses chloroacetyl chloride or similar agents in the presence of potassium carbonate (K₂CO₃) in DMF, monitored via TLC for completion .
- Purification : Recrystallization or column chromatography ensures >95% purity, confirmed by NMR and mass spectrometry .
Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yield (reported 65–80%) .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z/E isomerism via coupling constants) and functional groups (e.g., thiazolidinedione carbonyls at ~170 ppm) .
- IR Spectroscopy : Validates carbonyl stretches (1650–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected ~415.12 Da) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Answer:
- Assay Standardization : Use validated cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) under identical conditions (dose, exposure time) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate activity drivers .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify overlapping pathways (e.g., NF-κB inhibition) .
- Control for Purity : Re-test compounds after re-purification to exclude impurities as confounding factors .
Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to PPAR-γ (a thiazolidinedione target) or COX-2 .
- Biochemical Assays : Measure enzyme inhibition (e.g., IC₅₀ for α-glucosidase or kinase targets) .
- Cellular Imaging : Fluorescence tagging (e.g., BODIPY conjugates) to track subcellular localization .
- CRISPR Screening : Knockout candidate receptors (e.g., GPCRs) to confirm target engagement .
Basic: How can researchers assess the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, analyze degradation via HPLC .
- Thermal Stability : TGA/DSC to determine melting points and decomposition thresholds (~200°C typical for thiazolidinediones) .
- Light Sensitivity : Store under UV/visible light and monitor photodegradation products .
Advanced: What strategies improve selectivity and reduce off-target effects in vivo?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance tissue-specific activation .
- Co-crystallization : Solve X-ray structures with target proteins to guide rational modifications .
- Metabolic Profiling : Use liver microsomes to identify major metabolites and adjust substituents (e.g., fluorination to block CYP450 oxidation) .
Basic: What are the key considerations for designing SAR studies on this compound?
Answer:
- Core Retention : Maintain the thiazolidinedione ring (critical for hydrogen bonding) while varying the cyclohexylidene and 4-fluorophenyl groups .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea to modulate solubility .
- 3D-QSAR : Use CoMFA or CoMSIA models to predict activity cliffs .
Advanced: How can computational tools address discrepancies between in vitro and in vivo efficacy data?
Answer:
- PK/PD Modeling : Simulate absorption/distribution using GastroPlus to identify bioavailability bottlenecks .
- Machine Learning : Train models on PubChem data to predict in vivo activity from in vitro descriptors (e.g., LogP, polar surface area) .
- Toxicogenomics : Compare gene expression profiles in vitro (cell lines) and in vivo (mouse models) to identify compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
